
Torquatone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Torquatone: is an acylphloroglucinol derivative found in the essential oils of various Eucalyptus species . It has a molecular formula of C₁₆H₂₄O₄ and a molecular weight of 280.3594 g/mol . This compound is known for its unique chemical structure and diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Torquatone can be synthesized starting from 2,4,6-trinitro-m-xylene . The synthetic route involves the following steps :
Reduction: of 2,4,6-trinitro-m-xylene to using .
Reaction: of dimethyl phloroglucinol with in the presence of to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures with potential scaling up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Torquatone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve or under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Torquatone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of torquatone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that this compound can modulate various biochemical pathways, potentially leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Torquatone is compared with other similar compounds, such as:
Jensenone: Another acylphloroglucinol derivative with similar structural features but different biological activities.
Baeckeol: A related compound with distinct chemical properties and applications.
Uniqueness: this compound’s unique chemical structure and diverse applications make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
3567-96-2 |
|---|---|
Molekularformel |
C16H24O4 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
3-methyl-1-(2,4,6-trimethoxy-3,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C16H24O4/c1-9(2)8-12(17)13-15(19-6)10(3)14(18-5)11(4)16(13)20-7/h9H,8H2,1-7H3 |
InChI-Schlüssel |
PYUCCSKQLHUKCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)CC(C)C)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



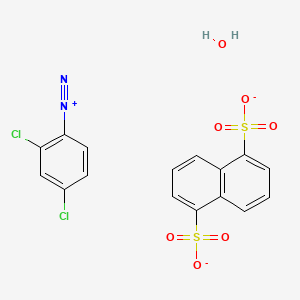
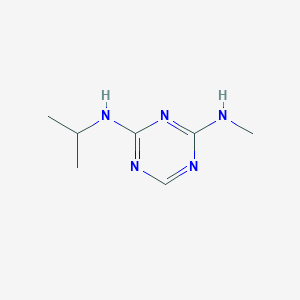
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
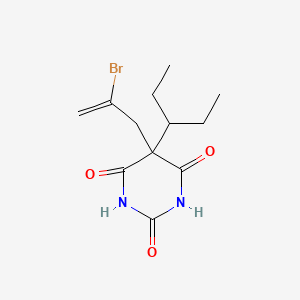
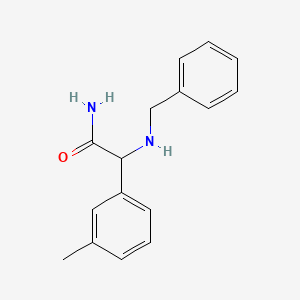
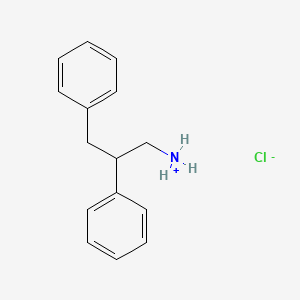
![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)

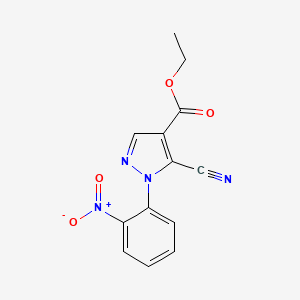
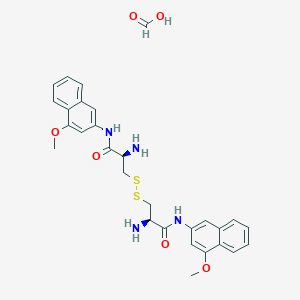
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
